molecular formula C10H20N2O B6286070 3,3-Dimethyl-1-piperazin-1-YL-butan-2-one CAS No. 926229-38-1

3,3-Dimethyl-1-piperazin-1-YL-butan-2-one

Cat. No.: B6286070
CAS No.: 926229-38-1
M. Wt: 184.28 g/mol
InChI Key: JLBKUCZVQDCILY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-piperazin-1-YL-butan-2-one is a chemical compound with the molecular formula C10H20N2O It is characterized by the presence of a piperazine ring attached to a butanone backbone, with two methyl groups at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-piperazin-1-YL-butan-2-one typically involves the reaction of piperazine with a suitable butanone derivative. One common method is the reaction of 3,3-dimethylbutan-2-one with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-piperazin-1-YL-butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The piperazine ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the piperazine ring.

Scientific Research Applications

3,3-Dimethyl-1-piperazin-1-YL-butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex industrial compounds.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-piperazin-1-YL-butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: This compound has a pyridine ring instead of a piperazine ring, leading to different chemical properties and applications.

    3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: The presence of a triazole ring imparts unique biological activities, making it useful in different medicinal applications.

Uniqueness

3,3-Dimethyl-1-piperazin-1-YL-butan-2-one is unique due to the presence of the piperazine ring, which provides specific binding properties and reactivity. This makes it particularly valuable in the development of pharmaceuticals and other specialized chemicals.

Properties

IUPAC Name

3,3-dimethyl-1-piperazin-1-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBKUCZVQDCILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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